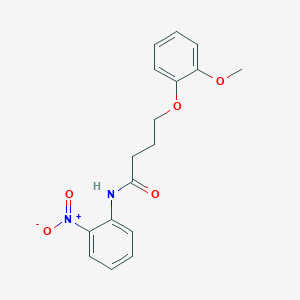![molecular formula C18H9Cl2NO2 B254825 6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B254825.png)
6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of isoquinoline derivatives and has been found to exhibit a range of interesting biological activities.
Mechanism of Action
The exact mechanism of action of 6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not yet fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or signaling pathways within cells, leading to a range of biological effects.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibits a range of interesting biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its relatively low toxicity, which makes it a safe compound to work with. However, one limitation is that the compound can be difficult to synthesize, which can make it challenging to obtain in sufficient quantities for some experiments.
Future Directions
There are a number of potential future directions for research on 6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. Some possible areas of investigation include:
1. Further studies on the compound's mechanism of action, in order to better understand how it produces its biological effects.
2. Exploration of the compound's potential applications in the treatment of specific diseases, such as cancer or viral infections.
3. Investigation of potential modifications to the compound's structure in order to improve its potency or selectivity for specific targets.
4. Examination of the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion, in order to better understand its potential use as a drug.
Synthesis Methods
The synthesis of 6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through a variety of methods, including the use of cyclization reactions and the modification of existing isoquinoline derivatives. One common method involves the reaction of 3-chlorobenzoic acid with 2,6-dichlorobenzaldehyde in the presence of potassium carbonate and acetic anhydride to yield the desired product.
Scientific Research Applications
The compound 6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of interesting biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
properties
Product Name |
6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
|---|---|
Molecular Formula |
C18H9Cl2NO2 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
6-chloro-2-(3-chlorophenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H9Cl2NO2/c19-10-3-1-4-11(9-10)21-17(22)13-6-2-5-12-15(20)8-7-14(16(12)13)18(21)23/h1-9H |
InChI Key |
RTNQTBRVHQSZCI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide](/img/structure/B254743.png)
![2-[3-(2-[4-(allyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B254750.png)
![4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254757.png)
![5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B254758.png)
![3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate](/img/structure/B254759.png)

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone](/img/structure/B254761.png)

![2-[(4-tert-butylphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B254763.png)


![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254769.png)
![N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B254780.png)
![3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B254781.png)